molecular formula C10H8FN3O B11898522 N-(7-Fluoroquinoxalin-6-yl)acetamide CAS No. 920034-11-3

N-(7-Fluoroquinoxalin-6-yl)acetamide

Cat. No.: B11898522
CAS No.: 920034-11-3
M. Wt: 205.19 g/mol
InChI Key: COLBIFSGBMNCLP-UHFFFAOYSA-N
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Description

Contextualization of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research

The quinoxaline scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a cornerstone of modern medicinal chemistry. researchgate.netnih.govnih.gov Its structural rigidity and the presence of two nitrogen atoms provide a unique electronic environment, making it a versatile building block for the synthesis of a diverse range of biologically active compounds. nih.govperiodikos.com.br

Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. nih.govnih.govparchem.comnih.gov This wide-ranging bioactivity has cemented the quinoxaline moiety as a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets with high affinity. Beyond medicine, quinoxaline derivatives have also found applications in materials science, contributing to the development of organic light-emitting diodes (OLEDs), polymers, and dyes. nih.govperiodikos.com.br The inherent versatility of the quinoxaline core continues to inspire the design and synthesis of novel compounds with tailored properties for both therapeutic and technological applications. periodikos.com.br

Historical Perspective of Fluoroquinoxaline Synthesis and Significance

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The unique characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. The deliberate incorporation of fluorine can lead to improved potency and a more favorable pharmacokinetic profile.

Historically, the synthesis of quinoxalines has been achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds. nih.gov The synthesis of fluoroquinoxalines follows similar principles, but with the use of fluorinated starting materials. The strategic placement of fluorine on the quinoxaline scaffold has been a key area of interest for researchers aiming to modulate the biological activity of these compounds. For example, fluoroquinolone antibiotics, a different class of compounds, demonstrated that a fluorine atom at a specific position could significantly enhance antibacterial activity by improving the inhibition of bacterial DNA gyrase. This historical success has provided a strong impetus for exploring the effects of fluorination in other heterocyclic systems, including quinoxalines, with the goal of developing new therapeutic agents with enhanced efficacy.

Rationale for Research Focus on N-(7-Fluoroquinoxalin-6-yl)acetamide

While extensive research has been published on the broader class of quinoxaline derivatives, the specific rationale for focusing on this compound is rooted in the systematic exploration of chemical space to identify novel therapeutic agents, particularly kinase inhibitors. nih.govperiodikos.com.brparchem.com The research interest in this molecule can be deconstructed by examining its three key structural components: the quinoxaline core, the fluorine substituent, and the acetamide (B32628) group.

The quinoxaline scaffold is a known "hinge-binder" for many protein kinases, which are crucial enzymes often implicated in diseases like cancer. nih.govparchem.com The development of quinoxaline-based kinase inhibitors is an active area of research. periodikos.com.br The introduction of a fluorine atom at the 7-position is a deliberate modification intended to enhance the molecule's drug-like properties, such as metabolic stability and target-binding affinity.

The acetamide group is a common feature in many biologically active compounds and can participate in hydrogen bonding interactions with biological targets. The synthesis of various acetamide derivatives and their evaluation for a range of biological activities, from anticancer to anti-inflammatory, is a recurring theme in medicinal chemistry.

Therefore, the investigation into this compound is driven by a rational drug design approach. It represents a targeted modification of a known bioactive scaffold (quinoxaline) with substituents (fluorine and acetamide) that are known to favorably influence pharmacological properties. The primary goal of such research is likely the discovery of new and potent inhibitors of specific protein kinases or other biological targets for the potential treatment of various diseases.

Properties

CAS No.

920034-11-3

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

N-(7-fluoroquinoxalin-6-yl)acetamide

InChI

InChI=1S/C10H8FN3O/c1-6(15)14-8-5-10-9(4-7(8)11)12-2-3-13-10/h2-5H,1H3,(H,14,15)

InChI Key

COLBIFSGBMNCLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC=CN=C2C=C1F

Origin of Product

United States

Synthetic Methodologies and Strategies for N 7 Fluoroquinoxalin 6 Yl Acetamide

Retrosynthetic Analysis of N-(7-Fluoroquinoxalin-6-yl)acetamide

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis. The primary disconnection is at the amide bond, suggesting that the final step would be the acylation of a 7-fluoroquinoxalin-6-amine (B3303120) intermediate. This key amine intermediate can be derived from a corresponding nitro compound, 7-fluoro-6-nitroquinoxaline, through a reduction reaction.

The 7-fluoro-6-nitroquinoxaline core can be constructed via a cyclocondensation reaction, a hallmark of quinoxaline (B1680401) synthesis. This involves the reaction of a substituted o-phenylenediamine (B120857), specifically 4-fluoro-5-nitro-1,2-diaminobenzene, with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its equivalent. Further disconnection of the 4-fluoro-5-nitro-1,2-diaminobenzene points to a multi-step synthesis starting from a more readily available precursor, such as 4-fluoro-3-nitroaniline. This precursor would undergo nitration followed by reduction of one of the nitro groups to an amine to generate the required o-phenylenediamine.

Classical and Modern Synthetic Approaches to Fluoroquinoxalines

The synthesis of the fluoroquinoxaline scaffold is central to obtaining this compound. Both classical and modern methods are employed to construct this heterocyclic system, with a focus on achieving the desired regiochemistry of the fluorine and amino substituents.

Cyclocondensation Reactions in Quinoxaline Formation

The most fundamental and widely used method for quinoxaline synthesis is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. ijirt.org This reaction is typically acid-catalyzed and proceeds via the formation of a diimine intermediate, which then undergoes cyclization and dehydration to form the quinoxaline ring. researchgate.net

For the synthesis of this compound, the key starting material is a substituted o-phenylenediamine. The reaction conditions for this cyclocondensation can vary, with traditional methods often employing mineral acids and organic solvents. However, modern approaches have introduced the use of various catalysts to improve efficiency and reduce environmental impact. These include the use of zeolites, cerium ammonium (B1175870) nitrate (B79036), and various metal triflates. tandfonline.comencyclopedia.pub

Catalyst/ReagentReaction ConditionsYield (%)Reference
Bentonite clay K-10Ethanol, Room Temperature, 20 minHigh researchgate.net
Cerium (IV) ammonium nitrate (CAN)Tap water, Room TemperatureExcellent chim.it
HClO4·SiO2Not specifiedExcellent chim.it
Nano-zeolite clinoptiloliteWater, Room TemperatureExcellent chim.it
p-Dodecylbenzenesulfonic acid (DBSA)Water, Room TemperatureHigh tandfonline.com
Zinc triflateAcetonitrile, Room TemperatureUp to 90% encyclopedia.pub
Hexafluoroisopropanol (HFIP)Solvent-free, Room Temperature, 20 min95% encyclopedia.pub

Strategies for Regioselective Fluorination and Amidation

Achieving the specific substitution pattern of this compound, with the fluorine at the 7-position and the acetamido group at the 6-position, requires careful regioselective control during the synthesis.

Fluorination: The introduction of the fluorine atom is often accomplished by starting with a pre-fluorinated benzene (B151609) derivative. For instance, the synthesis could commence with a fluorinated aniline (B41778) or nitrobenzene, which then undergoes further functionalization to introduce the necessary amino or nitro groups at the correct positions before the cyclocondensation step. Selective fluorination of the quinoxaline ring itself can also be achieved using reagents like elemental fluorine-iodine mixtures, which can provide 2-fluoro or 2,3-difluoroquinoxalines depending on the stoichiometry. rsc.org

Amidation: The amidation step, converting the 6-amino group to an acetamido group, is typically a straightforward acylation reaction. However, regioselective amination of the quinoxaline ring system can be more challenging. Recent developments have explored methods for direct C-H amination. For instance, Selectfluor-mediated reactions have been developed for the C3-amination of quinoxalin-2(1H)-ones. scispace.comacs.orgresearchgate.net While not directly applicable to the 6-position of the quinoxaline core, these methods highlight the ongoing research into direct functionalization of the quinoxaline ring. A silver-catalyzed regioselective C1-amidation of pyrrolo[1,2-a]quinoxaline (B1220188) has also been reported, demonstrating the potential for metal-catalyzed amination strategies. researchgate.net

Multi-step Synthetic Sequences from Key Precursors

The synthesis of this compound generally follows a multi-step sequence starting from readily available precursors. A plausible synthetic route is outlined in the synthesis of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives, which can be adapted for the target molecule. mdpi.com This would involve:

Acetylation of a suitable starting material.

Nitration to introduce a nitro group.

Reduction of a nitro group to an amino group to form the o-phenylenediamine.

Cyclocondensation with a 1,2-dicarbonyl compound.

Acylation of the amino group to form the final acetamide (B32628).

Another example is the two-step reaction sequence of acetylation and nitration used to synthesize N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide from 2-acetyl-6-aminonaphthalene, which demonstrates a common strategy for introducing these functional groups. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinoxalines, including this compound, is a growing area of focus aimed at reducing the environmental impact of chemical processes. ijirt.org

Atom Economy and Reaction Efficiency Optimization

Atom economy, a key principle of green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. In the context of this compound synthesis, this can be addressed by:

Catalytic Reactions: Employing catalysts instead of stoichiometric reagents minimizes waste. A wide range of catalysts, including recyclable ones like alumina-supported heteropolyoxometalates and nano-catalysts, have been developed for quinoxaline synthesis. nih.govrsc.org

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for purification of intermediates, saving solvents and energy. One-pot, three-component reactions have been developed for quinoxaline synthesis. organic-chemistry.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or conducting reactions under solvent-free conditions significantly improves the green profile of the synthesis. tandfonline.comencyclopedia.pub Many modern quinoxaline syntheses are performed in water. chim.it

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or conducting reactions at room temperature can reduce energy consumption. ijirt.org

The development of synthetic routes that are both efficient and environmentally friendly is crucial for the sustainable production of this compound and other valuable chemical compounds.

Solvent Selection and Solvent-Free Reaction Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of quinoxaline and acetamide derivatives often rely on volatile and potentially toxic organic solvents. Modern approaches, however, prioritize the use of greener alternatives or eliminate the need for a solvent altogether.

Solvent-free, or neat, reaction conditions are an ideal green chemistry approach, as they reduce waste and can sometimes lead to shorter reaction times and simpler work-ups. humanjournals.com The acylation of amines, a key step in the synthesis of this compound, can often be performed under solvent-free conditions, for instance, by reacting the amine with acetic anhydride. humanjournals.com Microwave irradiation can also be employed in conjunction with solvent-free conditions to accelerate the reaction. researchgate.net

When a solvent is necessary, the focus shifts to environmentally benign options. Water is an excellent green solvent due to its non-toxicity, availability, and safety. acs.org For the synthesis of quinoxaline rings, reactions have been successfully carried out in water, sometimes with the aid of catalysts. The acetylation of anilines, a reaction analogous to the final step in the synthesis of the target compound, has also been demonstrated in water. acs.org Other green solvent options include ionic liquids, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), which can be effective for N-acetylation reactions and may be recyclable. humanjournals.com

Table 1: Comparison of Solvents in Acylation and Quinoxaline Synthesis

Solvent/ConditionReactant TypeAdvantagesDisadvantages
Solvent-FreeAmines, AldehydesReduced waste, simpler work-up, often fasterMay not be suitable for all substrates, potential for high viscosity
WaterAnilines, DiaminesNon-toxic, safe, readily availablePoor solubility of some organic reactants, may require catalysts
Ionic Liquids (e.g., TEAA)AminesRecyclable, can enhance reactivityCan be expensive, potential toxicity concerns
Ethanol/Acetic AcidDiamines, DiketonesEffective for condensationVolatile, potential for by-product formation

This table presents a generalized comparison based on literature for related compounds, as specific data for this compound may not be publicly available.

Catalytic Approaches for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced energy consumption and waste generation. youtube.comyoutube.com For the synthesis of this compound, catalytic methods can be applied to both the formation of the quinoxaline core and the subsequent N-acetylation.

The synthesis of the quinoxaline ring system often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A variety of catalysts can facilitate this transformation under greener conditions. These include:

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation and potential for reuse. Examples include zeolite HSZ-360, which can efficiently catalyze acylation reactions without a solvent and can be recycled without loss of activity. researchgate.net

Metal Catalysts: Gadolinium triflate (Gd(OTf)3) has been shown to be a highly efficient catalyst for the acetylation of amines at ambient temperature, requiring only catalytic amounts. researchgate.net Metal acetates and oxides in acetic acid also provide an effective system for chemoselective N-acetylation. researchgate.net

Biocatalysts: Enzymes offer high selectivity and operate under mild conditions, representing a very green catalytic approach. researchgate.net

For the N-acetylation step, which converts 6-amino-7-fluoroquinoxaline to the final product, several catalytic systems have been explored for analogous transformations. Zinc acetate in acetic acid under microwave irradiation is a green and chemoselective method for N-acetylation of amines. researchgate.net The use of vinegar, which contains acetic acid, has also been reported as an eco-friendly acid catalyst for the acetylation of aromatic amines under solvent-free conditions. ijcrt.org

Table 2: Catalytic Approaches for Acetylation of Aromatic Amines

CatalystAcetylating AgentConditionsAdvantages
Gadolinium triflate (Gd(OTf)3)Acetic anhydrideAmbient temperatureHigh efficiency with low catalyst loading
Zeolite HSZ-360Acetic anhydrideSolvent-freeReusable catalyst with no loss of activity
Zinc acetateAcetic acidMicrowave irradiationChemoselective, green reagents
Vinegar (Acetic Acid)Acetic anhydrideRoom temperature, solvent-freeEco-friendly, readily available, mild conditions

This table is illustrative of green catalytic methods for N-acetylation of aromatic amines and may be applicable to the synthesis of this compound.

Waste Prevention and By-product Minimization Strategies

A key principle of green chemistry is the prevention of waste rather than its treatment after it has been created. In the synthesis of this compound, this can be achieved through several strategies.

The use of catalytic rather than stoichiometric reagents is a primary strategy for waste reduction. youtube.com For instance, employing a catalytic amount of a strong acid or a recyclable solid acid for acetylation is preferable to using a large excess of a corrosive reagent.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. Reactions with high atom economy, such as addition and condensation reactions that incorporate most of the atoms of the reactants into the final product, are preferred. The synthesis of the quinoxaline ring via condensation of a diamine and a diketone is an example of an atom-economical reaction.

Minimizing the formation of by-products is also crucial. In acylation reactions using acetic anhydride, acetic acid is generated as a by-product. While this is a relatively benign by-product, its generation can be minimized by using alternative acetylating agents or by designing processes where it can be reused. humanjournals.com The choice of catalyst can also influence selectivity and reduce the formation of unwanted side products. For example, chemoselective N-acetylation methods can prevent the acetylation of other functional groups that may be present in the molecule. researchgate.net

The recyclability of solvents and catalysts is another important aspect of waste prevention. The use of heterogeneous catalysts that can be easily filtered off and reused, and the application of recyclable solvents like ionic liquids, contribute significantly to a more sustainable synthetic process. researchgate.net

Chemical Reactivity and Transformation Pathways of N 7 Fluoroquinoxalin 6 Yl Acetamide

Reactivity of the Quinoxaline (B1680401) Core

The quinoxaline scaffold, which consists of a fused benzene (B151609) and pyrazine (B50134) ring, is an electron-deficient heterocyclic system. researchgate.netrsc.org This electron deficiency is a result of the presence of the two nitrogen atoms in the pyrazine ring, which exert an electron-withdrawing effect. This inherent electronic property makes the quinoxaline core susceptible to nucleophilic attack. rsc.org The reactivity of the quinoxaline ring can be further modulated by the presence of substituents. For instance, the introduction of a di-N,N'-oxide fragment can increase the reactivity of quinoxalines in nucleophilic substitution reactions. nih.gov

The general reactivity of the quinoxaline core is summarized in the table below:

Reaction TypeReactivityInfluencing Factors
Nucleophilic Aromatic Substitution HighThe electron-deficient nature of the pyrazine ring makes the quinoxaline core prone to nucleophilic attack, especially at the carbon atoms adjacent to the nitrogen atoms (C2 and C3). The presence of good leaving groups at these positions further facilitates substitution. udayton.edu
Electrophilic Aromatic Substitution LowThe electron-withdrawing nature of the pyrazine ring deactivates the benzene ring towards electrophilic attack. Forcing conditions are often required for reactions like nitration. sgbaukrc.ac.in
Oxidation Prone to N-oxidationThe nitrogen atoms in the pyrazine ring can be readily oxidized to form N-oxides, which in turn enhances the electrophilicity of the quinoxaline ring and facilitates nucleophilic substitution. rsc.orgrsc.org
Reduction SusceptibleThe pyrazine ring can be reduced under various conditions.

Transformations Involving the Acetamide (B32628) Moiety

The acetamide group (–NHCOCH₃) attached to the quinoxaline ring can undergo several transformations, characteristic of N-arylacetamides. The amide functionality itself is relatively stable, but the N-H proton can be deprotonated under basic conditions, and the carbonyl group can participate in reactions.

Key transformations include:

Hydrolysis: The acetamide group can be hydrolyzed to the corresponding aminoquinoxaline under acidic or basic conditions, although this often requires harsh conditions.

Reduction: The amide can be reduced to the corresponding ethylamine (B1201723) derivative using strong reducing agents like lithium aluminum hydride.

N-Alkylation/N-Arylation: The nitrogen atom of the acetamide can be alkylated or arylated, although this is less common than reactions on the aromatic ring.

Deacetylation: The acetyl group can be removed to yield the parent amine, which can be valuable in synthetic strategies. nih.gov

The reactivity of the acetamide moiety is influenced by the electronic nature of the quinoxaline ring to which it is attached.

Influence of the Fluorine Atom on Reaction Pathways

The fluorine atom at the 7-position of the quinoxaline ring significantly influences the molecule's reactivity due to its high electronegativity. tandfonline.com Its primary effects are:

Inductive Effect: Fluorine exerts a strong electron-withdrawing inductive effect (-I), which further deactivates the benzene portion of the quinoxaline ring towards electrophilic substitution. tandfonline.com This effect also increases the acidity of the N-H proton of the acetamide group.

Mesomeric Effect: Fluorine also has a +M (mesomeric) effect due to its lone pairs of electrons, which can donate electron density to the ring. However, for fluorine, the inductive effect generally outweighs the mesomeric effect.

Activation towards Nucleophilic Substitution: The strong electron-withdrawing nature of the fluorine atom can activate the ring for nucleophilic aromatic substitution (SNA_r), potentially making the carbon atom to which it is attached, or adjacent positions, more susceptible to nucleophilic attack. nih.gov Studies on fluorinated quinolines have shown that the fluorine atom can enhance the biological activity and provide unique properties to the molecule. researchgate.net

The table below summarizes the influence of the fluorine atom:

EffectDescriptionConsequence on Reactivity
Inductive (-I) Strong electron withdrawal through the sigma bond.Deactivates the benzene ring for electrophilic attack. Increases the acidity of the N-H proton of the acetamide.
Mesomeric (+M) Electron donation to the pi-system through lone pairs.Can direct incoming electrophiles, but is generally weaker than the inductive effect.
Nucleophilic Substitution Can act as a leaving group or activate the ring for SNA_r.The C-F bond is strong, but in highly activated systems, fluoride (B91410) can be displaced by a nucleophile. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoxaline Ring

The outcome of aromatic substitution reactions on N-(7-Fluoroquinoxalin-6-yl)acetamide is determined by the combined electronic effects of the pyrazine ring, the acetamide group, and the fluorine atom.

Electrophilic Aromatic Substitution (EAS):

The quinoxaline ring system is inherently deactivated towards EAS. sgbaukrc.ac.in The presence of the electron-withdrawing fluorine atom at position 7 further deactivates the benzene ring. The acetamido group at position 6 is an ortho-, para-director and an activating group in typical aromatic systems. However, in this highly deactivated system, its activating effect is likely insufficient to promote facile electrophilic substitution. If a reaction were to occur under forcing conditions, the substitution would be directed by the acetamido group to the ortho position (position 5), as the para position is blocked.

Nucleophilic Aromatic Substitution (SNA_r):

The electron-deficient nature of the quinoxaline ring makes it a good substrate for SNA_r. rsc.orgrsc.org The positions most susceptible to nucleophilic attack are C2 and C3 in the pyrazine ring. udayton.edu The presence of the fluorine atom at C7 also makes this position a potential site for nucleophilic attack, where the fluorine atom could act as a leaving group. nih.gov The conversion of the quinoxaline to its N-oxide derivative would further enhance its reactivity towards nucleophiles. rsc.org

The predicted sites for substitution are summarized below:

Substitution TypePredicted Position(s)Rationale
Electrophilic 5The acetamido group is an ortho, para-director. The para-position is occupied. The entire ring system is strongly deactivated.
Nucleophilic 2, 3, 7The pyrazine ring (C2, C3) is inherently electron-deficient. The fluorine at C7 is a potential leaving group in SNA_r reactions.

Derivatization and Analogue Design Strategies for N 7 Fluoroquinoxalin 6 Yl Acetamide

Design Principles for Structural Analogues

The design of structural analogues of N-(7-Fluoroquinoxalin-6-yl)acetamide is guided by established medicinal chemistry principles, including pharmacophore hybridization and isosteric/bioisosteric replacements. nih.govnih.gov The quinoxaline (B1680401) scaffold itself is a crucial pharmacophore, known to interact with various biological targets, often acting as a competitive inhibitor at ATP-binding sites of kinases. nih.govekb.eg The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core are key hydrogen bond acceptors, contributing significantly to binding affinity. nih.gov

Another important principle is the use of computational tools for in silico modeling and prediction of properties. acs.org Molecular docking studies can predict the binding modes of designed analogues, helping to prioritize synthetic efforts towards compounds with the highest likelihood of success. lookchem.com Furthermore, predictive models for absorption, distribution, metabolism, and excretion (ADME) properties are employed to design compounds with favorable pharmacokinetic profiles. acs.org

Functional Group Modifications of the Acetamide (B32628) Side Chain

The acetamide side chain of this compound presents a key site for functional group modifications to modulate biological activity and physicochemical properties. The amide bond itself is a common feature in many biologically active molecules and can be subjected to various bioisosteric replacements to alter properties like metabolic stability and hydrogen bonding capacity. nih.gov

Research on related heterocyclic compounds has shown that N,N-disubstitution of the terminal acetamide offers a way to introduce diverse chemical groups without compromising binding affinity to the primary target. nih.gov This strategy allows for the exploration of a wider chemical space and the potential to engage with additional binding pockets on the target protein. For example, in a series of pyrazolopyrimidine-based ligands, diversification of the N-acetamide substituents led to the development of novel probes with enhanced binding affinity and optimized lipophilicity. nih.gov

Furthermore, the acetamide group can be replaced with other functional groups to explore different structure-activity relationships (SAR). For instance, linking the quinoxaline scaffold to various aryl moieties through amide, urea (B33335), thiourea, or sulphonamide linkers has been a successful strategy in the design of anticancer agents. nih.gov These modifications can influence the compound's electronic properties, conformational flexibility, and ability to form key interactions with its biological target. The synthesis of quinoxalinyl-hydrazone derivatives, for example, has been explored for their antimicrobial activities. nih.gov

Table 1: Examples of Functional Group Modifications on the Acetamide Side Chain and their Reported Effects
Original Functional GroupModified Functional GroupRationale/Observed EffectReference
AcetamideN,N-disubstituted acetamideIntroduces chemical diversity, can improve binding affinity and lipophilicity. nih.gov
Amide linkerUrea, Thiourea, Sulphonamide linkersAlters electronic properties and hydrogen bonding potential, explored for anticancer activity. nih.gov
AcetamideHydrazone derivativesInvestigated for antimicrobial properties. nih.gov

Substituent Effects on the Quinoxaline Ring System

Modifications to the quinoxaline ring system, particularly at positions 6 and 7, have a profound impact on the biological activity of this compound analogues. The introduction of different substituents can alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

The fluorine atom at the 7-position is a critical feature. Fluorine's high electronegativity can affect the acidity and basicity of nearby functional groups, which can be crucial for binding interactions. tandfonline.com The substitution of fluorine can also enhance metabolic stability by blocking sites of oxidative metabolism. tandfonline.com However, the position of fluorine substitution is critical, as demonstrated in studies of quinoxaline derivatives where the placement of fluorine or other halogens significantly impacts inhibitory activity. mdpi.com For example, in a series of Pim-1/2 kinase inhibitors, the introduction of a bromine atom at the 7-position led to a potent derivative. mdpi.com

The introduction of electron-withdrawing groups at the C-6 and/or C-7 positions of the quinoxaline ring has been shown to enhance in vitro biological activity in some contexts. nih.gov Conversely, the presence of chloro, methyl, or methoxy (B1213986) groups at position 7 has been found to reduce the minimum inhibitory concentration (MIC) and IC50 values in certain anti-tuberculosis agents. nih.gov The nature of the substituent, whether electron-donating or electron-withdrawing, can therefore be tailored to optimize activity against a specific target. nih.gov

Table 2: Effects of Substituents on the Quinoxaline Ring
PositionSubstituentObserved Effect on Biological ActivityReference
7BromineLed to a potent Pim-1/2 kinase inhibitor. mdpi.com
6 and/or 7Electron-withdrawing groupsEnhanced in vitro activity against T. cruzi. nih.gov
7Chloro, Methyl, or MethoxyReduced MIC and IC50 values in some anti-TB agents. nih.gov
6, 7Dichloro, DifluoroShowed potent cytotoxicity. nih.gov

Development of Hybrid Scaffolds Incorporating the this compound Motif

A promising strategy in drug design is the creation of hybrid molecules that combine the this compound motif with other pharmacologically active scaffolds. researchgate.net This approach aims to develop compounds with dual or multiple modes of action, potentially leading to enhanced efficacy and the ability to overcome drug resistance. researchgate.net

One such approach involves linking the quinoxaline core to other heterocyclic systems known for their biological activities. For example, hybrid molecules incorporating quinoxaline and 1,3,4-oxadiazole (B1194373) have been synthesized and evaluated for their antitumor activity. mdpi.com The rationale behind this design is to combine the anticancer properties of both scaffolds into a single molecule. mdpi.com

Another strategy involves the "click reaction" to create quinoxaline-triazole hybrids. acs.org This versatile chemical reaction allows for the efficient synthesis of a diverse library of compounds. In one study, quinoxaline-triazole hybrids were designed as potential anticolorectal cancer agents, with some compounds exhibiting remarkable cytotoxicity against cancer cell lines. acs.org The design of these hybrids often involves varying the substituents on the triazole ring and the linker connecting it to the quinoxaline core to optimize activity. acs.org

The concept of pharmacophore hybridization has been successfully applied in various therapeutic areas and offers a powerful tool for the development of novel this compound-based drug candidates with improved therapeutic profiles. acs.orgresearchgate.net

Structure Activity Relationship Sar Investigations of N 7 Fluoroquinoxalin 6 Yl Acetamide Analogues

General Principles of SAR in Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. nih.govmsu.edu Their structural diversity and ability to interact with biological targets make them privileged scaffolds in drug discovery. nih.gov The principles of SAR in these compounds revolve around understanding how modifications to the heterocyclic core and its substituents influence biological activity. wikipedia.orgresearchgate.net

Key aspects of SAR in heterocyclic compounds include:

Nature and Position of Heteroatoms: The type of heteroatom (e.g., nitrogen, oxygen, sulfur) and its location within the ring system significantly impact the molecule's electronic distribution, aromaticity, and hydrogen bonding capacity. msu.edu These factors, in turn, dictate how the compound interacts with its biological target. msu.edu

Substituent Effects: The nature, size, and position of substituents on the heterocyclic ring can dramatically alter a compound's physicochemical properties, such as lipophilicity, solubility, and electronic character. wikipedia.org These modifications can influence everything from target binding to metabolic stability.

Aromatic five-membered heterocycles like pyrrole (B145914), furan, and thiophene (B33073) exhibit a general reactivity order in electrophilic substitution, with pyrrole being the most reactive, followed by furan, thiophene, and then benzene (B151609). msu.edu This reactivity is a key consideration in the synthesis of new analogues. msu.edu For instance, the exceptional reactivity of pyrrole is demonstrated by its ability to form 2-acetylpyrrole (B92022) simply by being warmed with acetic anhydride. msu.edu

Impact of Fluorine Position and Substitution on Chemical Interactions

The introduction of fluorine into a molecule can have profound effects on its pharmacological profile. tandfonline.comtandfonline.com In the context of N-(7-Fluoroquinoxalin-6-yl)acetamide, the position of the fluorine atom on the quinoxaline (B1680401) ring is a critical determinant of its chemical interactions and, consequently, its biological activity.

Fluorine's high electronegativity can significantly alter the acidity or basicity of nearby functional groups, which can be crucial for binding to a target protein. tandfonline.com While a strongly basic group might be necessary for binding, it could also limit the molecule's ability to pass through cell membranes. tandfonline.com Therefore, a balance is often sought.

Research on fluoroquinolone antibacterials revealed that a fluorine atom at the C-6 position significantly enhances the inhibition of DNA gyrase, a bacterial topoisomerase. tandfonline.com This enhancement is attributed to improved binding to the gyrase-complex. tandfonline.com Specifically, the fluorine atom can participate in favorable interactions, such as weak C-F···H-C hydrogen bonds, with amino acid residues in the enzyme's active site. tandfonline.com For example, the enhanced positive polarization of a hydrogen atom ortho to a fluorine substituent is thought to improve the face-to-edge interaction of an inhibitor with a tryptophan residue in a hydrophobic pocket. tandfonline.com

In quinoxaline derivatives, the substitution of fluorine atoms has been a subject of study. nih.gov For instance, fluorine atoms on a quinoxaline ring have been shown to be susceptible to replacement by a methoxy (B1213986) group when dissolved in a specific methanol (B129727) solution. nih.gov This reactivity highlights the influence of the chemical environment on the stability of the fluorine substituent.

A SAR study on quinoxaline urea (B33335) analogues identified an ortho-fluoro, meta-trifluoromethyl substituted phenyl quinoxaline urea as the most potent inhibitor of TNFα-induced IKKβ-mediated NF-κB activity. nih.gov This finding underscores the importance of the specific placement of fluorine and other electron-withdrawing groups in optimizing biological activity. nih.gov

Role of the Acetamide (B32628) Group in Binding Affinity and Selectivity

The acetamide group (-NHCOCH₃) plays a significant role in mediating interactions with biological targets, contributing to both binding affinity and selectivity. This functional group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), allowing for versatile interactions with amino acid residues in a protein's binding site.

In various classes of compounds, the acetamide moiety is a key pharmacophore. For instance, substituted acetohydrazide derivatives, which contain a similar structural motif, are effective in interacting with and stabilizing secondary structures of biological macromolecules like α-helices and β-sheets through hydrogen bonding and other interactions. nih.gov This ability to anchor a molecule within a binding site is crucial for its therapeutic effect. nih.gov

SAR studies on different classes of bioactive molecules have highlighted the importance of the acetamide group. In a series of N-phenylacetamide sulphonamides, one compound exhibited good analgesic activity, comparable or even superior to paracetamol. nih.gov The modification of the acetamide and related groups is a common strategy in drug design. For example, in the development of quinazolinone-1,2,3-triazole-acetamide conjugates as α-glucosidase inhibitors, the acetamide portion provides a suitable site for derivatization to explore SAR. nih.gov

The synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides has been explored, demonstrating the versatility of the acetamide group for creating libraries of compounds for biological screening. nih.gov The ability to readily modify the alkyl substituent on the acetamide nitrogen allows for a systematic investigation of how size and lipophilicity in this region of the molecule affect its activity. nih.gov

Conformational Analysis and its Relevance to SAR

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is intrinsically linked to SAR. The three-dimensional shape of a molecule is what determines its ability to fit into and interact with a specific biological target.

For molecules with rotatable bonds, such as the one connecting the quinoxaline ring and the acetamide group in this compound, different conformations can exist. Some of these conformations will be more energetically favorable than others, and it is often the lowest energy conformation, or a conformation that is readily accessible, that is responsible for the biological activity.

In the study of N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline, the spatial arrangement of the acetamide group relative to the larger ring system is a key consideration. researchgate.net For certain anilides, it has been shown that different isomers can be isolated, with the substituent on the nitrogen being either cis or trans to the aromatic ring. researchgate.net This fixed conformation can have a significant impact on how the molecule presents its binding motifs to a target.

Molecular modeling and dynamics simulations are powerful tools used to investigate the conformational preferences of molecules and how they bind to their targets. researchgate.net These computational methods can provide insights into the stability of protein-ligand complexes and identify key interactions that can be used to guide further optimization of the compound. researchgate.net For example, molecular docking studies of quinazolinone-1,2,3-triazole-acetamide hybrids helped to understand their structural behavior within the active site of α-glucosidase. nih.gov

Mechanistic Elucidation of Chemical Interactions Involving N 7 Fluoroquinoxalin 6 Yl Acetamide

Binding Interactions with Chemical Receptors (General Principles)

There is no specific information available in the reviewed literature detailing the binding interactions of N-(7-Fluoroquinoxalin-6-yl)acetamide with any particular chemical receptors.

In a broader context, the quinoxaline (B1680401) scaffold is known to participate in various binding modes. Depending on the substituents, quinoxaline derivatives can engage in hydrophobic interactions, hydrogen bonding, and π-π stacking with receptor active sites. mdpi.com For example, certain quinoxaline derivatives have been shown to intercalate with DNA, a binding mechanism facilitated by the planar aromatic structure of the quinoxaline ring system. nih.gov Others have been designed as inhibitors of specific enzymes, where the interactions are dictated by the specific amino acid residues in the enzyme's binding pocket. nih.gov The acetamide (B32628) group, in general, can act as both a hydrogen bond donor and acceptor, potentially contributing to the binding affinity and specificity of the molecule. archivepp.comnih.gov However, without experimental or computational studies on this compound, any description of its specific binding interactions would be purely speculative.

Enantioselective and Diastereoselective Interactions (If applicable to derivatives)

The potential for enantioselective and diastereoselective interactions is contingent on the presence of stereocenters in the molecule. This compound itself is an achiral molecule and therefore does not have enantiomers.

However, if derivatives of this compound were synthesized to include chiral centers, then enantioselective or diastereoselective interactions with chiral biological targets such as receptors and enzymes would be a critical consideration. For instance, the differential binding of enantiomers to a receptor is a well-established principle in pharmacology, often leading to one enantiomer having significantly higher potency or a different pharmacological profile than the other. No studies were found that describe the synthesis or stereoselective interactions of chiral derivatives of this compound.

Allosteric Modulation and Conformational Changes Induced by Binding

There are no studies available that investigate this compound as an allosteric modulator or detail any conformational changes it might induce upon binding to a target.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. nih.govnih.gov Quinoxaline derivatives have been identified as positive allosteric modulators for receptors such as the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4). google.com This indicates that the quinoxaline scaffold can be accommodated in allosteric binding pockets and can effectively induce the necessary conformational changes for modulation. The specific effects, whether positive or negative modulation, would be highly dependent on the substitution pattern of the quinoxaline ring and the topology of the allosteric site. nih.gov Without targeted research, it is impossible to determine if this compound possesses any allosteric modulatory activity.

Kinetic and Thermodynamic Aspects of Ligand-Target Association

No experimental data on the kinetic (association and dissociation rate constants) or thermodynamic (changes in enthalpy and entropy upon binding) aspects of the interaction between this compound and any biological target could be found in the reviewed literature.

Such studies are crucial for a comprehensive understanding of a ligand-receptor interaction, providing insights into the binding affinity, the forces driving the binding event, and the residence time of the ligand on its target. For some quinoxaline-1,4-dioxide derivatives, thermodynamic properties such as the standard molar enthalpies of formation have been determined through experimental and computational methods. nih.govunt.edu These studies, however, are not directly transferable to this compound and its potential interactions with protein targets.

Advanced Spectroscopic and Analytical Characterization of N 7 Fluoroquinoxalin 6 Yl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N-(7-Fluoroquinoxalin-6-yl)acetamide and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise assignment of the molecular framework.

In the ¹H NMR spectrum of related acetamide (B32628) derivatives, characteristic signals corresponding to the amide proton (N-H), aromatic protons, and methyl protons of the acetamide group are observed. For instance, in the spectrum of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, the amide proton appears as a singlet at 9.086 ppm, while the aromatic protons resonate as a multiplet between 7.011 and 7.338 ppm. The methyl protons of the acetamide and other groups appear as singlets at 2.03 and 1.97 ppm, respectively. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In the same derivative, distinct signals are observed for the carbonyl carbons of the ketone (207.448 ppm), lactam (177.126 ppm), and amide (166.770 ppm) groups, along with a series of peaks corresponding to the aromatic carbons. researchgate.net The presence of a fluorine atom in this compound would introduce characteristic C-F couplings in the ¹³C NMR spectrum, further aiding in structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Data for an Acetamide Derivative

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Amide N-H9.086 (s)-
Aromatic H7.011-7.338 (m)122.924 - 143.329
Hydroxyl O-H6.134 (s)-
Methylene CH₂3.16-4.52 (2d)-
Methyl CH₃2.03 (s), 1.97 (s)-
Ketone C=O-207.448
Lactam C=O-177.126
Amide C=O-166.770

Data adapted from a study on N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. The monoisotopic mass of this compound is 205.06514 g/mol , corresponding to the molecular formula C₁₀H₈FN₃O. epa.gov

Electron ionization (EI) is a common technique used in mass spectrometry. The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern provides valuable structural information. For example, in the mass spectrum of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives, a base peak at m/z 201 is observed, which corresponds to a stable fragment of the quinoxaline (B1680401) moiety. researchgate.net Analysis of the fragmentation of this compound would likely show characteristic losses of the acetamide group and potentially the fluorine atom, aiding in its structural confirmation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments with a high degree of confidence.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Source
Molecular FormulaC₁₀H₈FN₃O epa.govepa.gov
Average Mass205.192 g/mol epa.govepa.gov
Monoisotopic Mass205.06514 g/mol epa.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific bonds. For acetamide derivatives, key absorption bands include the N-H stretching vibration of the amide group, typically observed in the range of 3200-3350 cm⁻¹. The C=O stretching vibration of the amide carbonyl group gives rise to a strong absorption band around 1660-1680 cm⁻¹. nih.govpreprints.org For instance, in the IR spectrum of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide, the N-H and C=O stretching vibrations of the amide group are observed at 3277 cm⁻¹ and 1666 cm⁻¹, respectively. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The quinoxaline ring system in this compound is expected to exhibit characteristic absorption bands in the UV region due to π-π* transitions. The position and intensity of these bands can be influenced by the presence of substituents on the quinoxaline ring. For similar heterocyclic compounds, absorption maxima are often observed in the range of 200-400 nm. farmaciajournal.com

Table 3: Typical Infrared Absorption Frequencies for Acetamide Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide N-HStretching3200 - 3350
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Amide C=OStretching1660 - 1680
Aromatic C=CStretching1450 - 1600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

In an HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The components of the mixture are then separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis spectrophotometer, is used to monitor the eluting compounds. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. For newly synthesized compounds, HPLC is crucial to confirm the success of the reaction and to ensure the material is of sufficient purity for further studies. mu-varna.bg

Computational and Theoretical Chemistry Studies of N 7 Fluoroquinoxalin 6 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of N-(7-Fluoroquinoxalin-6-yl)acetamide. These methods, based on the principles of quantum mechanics, are used to determine the molecule's electronic structure, which in turn dictates its geometry, stability, and reactivity.

Detailed research findings from studies on related fluoroquinoxaline derivatives often involve the use of Density Functional Theory (DFT) to predict molecular properties. For instance, calculations can reveal the distribution of electron density, highlighting the most electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The presence of the fluorine atom and the acetamide (B32628) group on the quinoxaline (B1680401) core significantly influences this distribution.

Furthermore, quantum chemical calculations are employed to determine key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Representative Quantum Chemical Descriptors for a Fluoroquinoxaline Scaffold

DescriptorIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DIndicates overall polarity of the molecule

Note: The values in this table are illustrative and representative of typical ranges observed for fluoroquinoxaline derivatives in computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules, providing a detailed picture of conformational changes and interactions with its environment, such as a biological target.

In the context of drug discovery, MD simulations are often used to explore the conformational landscape of a ligand like this compound. This helps in identifying the most stable and biologically relevant conformations. When the compound is part of a ligand-protein complex, MD simulations can assess the stability of the binding pose obtained from molecular docking. These simulations can reveal how the ligand and protein adapt to each other and the nature of the intermolecular interactions that stabilize the complex.

Molecular Docking and Virtual Screening Approaches for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the study of this compound, docking would be used to predict its binding mode within the active site of a target protein.

This process involves placing the 3D structure of this compound into the binding pocket of a receptor and using a scoring function to estimate the binding affinity. The results of docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For instance, the fluorine atom might engage in specific interactions that enhance binding affinity.

Virtual screening campaigns often utilize docking to screen large libraries of compounds against a specific target. While no specific virtual screening studies highlighting this compound were found, related quinoxaline derivatives have been part of such computational efforts to identify novel bioactive molecules. nih.gov

Table 2: Illustrative Molecular Docking Results for a Fluoroquinoxaline Ligand

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Kinase A-8.5Lys72, Glu91, Leu144
Protease B-7.9Asp25, Gly27, Ile50
Receptor C-9.1Tyr35, Phe42, Arg88

Note: The data in this table is hypothetical and serves to illustrate the typical output of molecular docking studies on related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.

For a series of fluoroquinoxaline analogs, a QSAR study would involve calculating a wide range of descriptors, including electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with a measured biological endpoint, such as the inhibitory concentration (IC50) against a particular enzyme. The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Although a specific QSAR model for this compound is not publicly available, the general approach is well-established in the study of quinoxaline derivatives for various therapeutic targets.

Future Research Trajectories for this compound

The landscape of chemical research is in a perpetual state of evolution, driven by the dual needs for enhanced efficiency and novel applications. For a compound like this compound, a member of the quinoxaline family of heterocycles, the horizon of scientific inquiry is broad and promising. While foundational research has established its synthesis and basic characterization, the subsequent chapters of its scientific journey are yet to be written. This article explores the prospective avenues of research for this compound, focusing on cutting-edge synthetic methodologies, advanced material applications, and deeper mechanistic understandings.

Q & A

Q. What are the critical steps in synthesizing N-(7-Fluoroquinoxalin-6-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, including:

  • Quinoxaline core formation : Cyclization of o-phenylenediamine derivatives with fluorinated ketones under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Acetamide functionalization : Coupling the fluorinated quinoxaline intermediate with acetyl chloride or acetic anhydride in anhydrous solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity . Key optimization factors include temperature control to prevent fluorinated group degradation and solvent selection to enhance yield .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

  • NMR spectroscopy :
  • ¹H NMR : Identifies protons on the quinoxaline ring (δ 7.8–8.2 ppm) and acetamide methyl group (δ 2.1 ppm). Fluorine-induced deshielding alters neighboring proton signals .
  • ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and fluorinated aromatic carbons (split due to ¹³C-¹⁹F coupling) .
    • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragment patterns (e.g., loss of –COCH₃) .
    • X-ray crystallography : Resolves bond lengths/angles in the fluorinated quinoxaline core, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the fluorine substituent at position 7 influence lipophilicity and target binding in biological assays?

The fluorine atom:

  • Enhances lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via octanol-water partitioning) .
  • Modulates electronic effects : Fluorine’s electron-withdrawing nature stabilizes charge-transfer interactions with enzyme active sites (e.g., kinase ATP-binding pockets) .
  • Biological validation : In cytotoxicity assays (MTT protocol), fluorinated derivatives show 3–5× lower IC₅₀ values against cancer cell lines (e.g., HeLa) compared to non-fluorinated counterparts .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., consistent cell passage numbers, serum-free conditions) to minimize batch effects .
  • Solubility differences : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent toxicity. Confirm compound stability via HPLC before assays .
  • Target selectivity : Perform kinase profiling (e.g., Eurofins KinaseScan) to identify off-target effects that may skew IC₅₀ values .

Q. What strategies are effective for optimizing the compound’s metabolic stability in preclinical studies?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorination reduces oxidative metabolism at position 7, increasing t₁/₂ by 2× .
  • Derivatization : Introduce methyl groups at metabolically labile sites (e.g., quinoxaline C-3) to block CYP450-mediated oxidation .
  • Prodrug approaches : Mask the acetamide group as a tert-butyl carbamate to enhance oral bioavailability .

Methodological Guidance for Experimental Design

Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?

  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) to quantify ATP-competitive binding .
  • Cellular uptake : Confocal microscopy with fluorescent analogs (e.g., BODIPY-conjugated derivatives) to track subcellular localization .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to correlate activity with programmed cell death .

Q. How should researchers handle discrepancies between computational docking predictions and experimental binding data?

  • Docking refinement : Use induced-fit docking (IFD) models to account for protein flexibility, improving correlation with surface plasmon resonance (SPR) binding constants .
  • Solvent effects : Include explicit water molecules in molecular dynamics (MD) simulations to better replicate in vitro conditions .
  • Mutagenesis studies : Validate predicted binding residues (e.g., Ala scanning) to confirm critical interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.